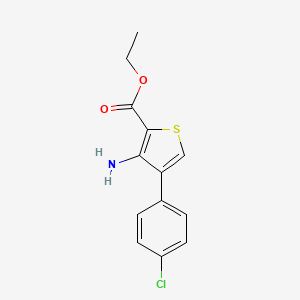
Sulfo-SANPAH(sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-SANPAH, also known as sulfosuccinimidyl 6-(4’-azido-2’-nitrophenylamino)hexanoate, is a hetero-bifunctional crosslinker. It contains an amine-reactive N-hydroxysuccinimide ester and a photoactivatable nitrophenyl azide. This compound is widely used in biochemical research for its ability to crosslink proteins and other molecules with primary amines to various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-SANPAH is synthesized through a multi-step process involving the reaction of N-hydroxysuccinimide with 6-(4’-azido-2’-nitrophenylamino)hexanoic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of sulfo-SANPAH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often provided in a pre-aliquoted format to prevent degradation and contamination .
Chemical Reactions Analysis
Types of Reactions
Sulfo-SANPAH undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Photochemical Reactions: Upon exposure to UV light, the nitrophenyl azide group forms a nitrene intermediate that can insert into C-H and N-H bonds or react with nucleophiles
Common Reagents and Conditions
Reagents: Primary amines, UV light, and nucleophiles.
Conditions: The substitution reaction occurs in pH 7-9 buffers, while photochemical reactions require UV light exposure at wavelengths between 320-350 nm
Major Products
The major products formed from these reactions include crosslinked proteins and other biomolecules, which are useful for various biochemical applications .
Scientific Research Applications
Sulfo-SANPAH is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used for the crosslinking of proteins and other molecules to study their interactions and functions
Biology: It is employed in cell adhesion studies and the preparation of polyacrylamide gels for cell culture
Medicine: It is used in the development of drug delivery systems and the study of disease mechanisms
Industry: It is utilized in the production of biosensors and diagnostic assays
Mechanism of Action
Sulfo-SANPAH exerts its effects through two main mechanisms:
Amine-Reactive N-Hydroxysuccinimide Ester: This group reacts with primary amines to form stable amide bonds, enabling the crosslinking of proteins and other molecules
Photoactivatable Nitrophenyl Azide: Upon exposure to UV light, this group forms a nitrene intermediate that can insert into C-H and N-H bonds or react with nucleophiles, facilitating the crosslinking process
Comparison with Similar Compounds
Sulfo-SANPAH is unique due to its dual functionality, combining an amine-reactive group with a photoactivatable group. Similar compounds include:
Sulfo-NHS-LC-Biotin: Another hetero-bifunctional crosslinker with a longer spacer arm.
Sulfo-SMCC: A crosslinker with a maleimide group instead of a nitrophenyl azide.
Sulfo-LC-SPDP: A crosslinker with a pyridyldithiol group
These compounds differ in their reactive groups and spacer lengths, making sulfo-SANPAH particularly versatile for specific applications requiring both amine reactivity and photoactivation .
Properties
Molecular Formula |
C16H17N6NaO9S |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
sodium;1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H18N6O9S.Na/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30;/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30);/q;+1/p-1 |
InChI Key |
XXUXLXCHYVHAOD-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)






